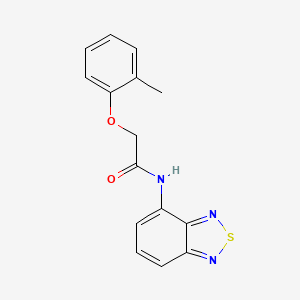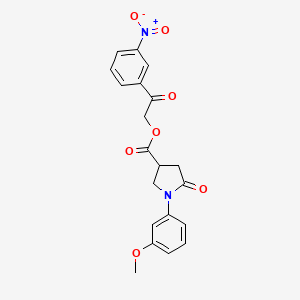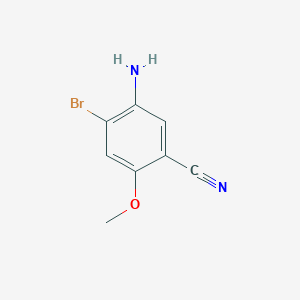
(+-)-Tartaric acid; catharanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-Tartaric acid and catharanthine are two distinct compounds with significant roles in various scientific fields. (±)-Tartaric acid is a naturally occurring organic acid found in many plants, particularly grapes. It is widely used in the food and beverage industry as an acidulant and stabilizer. Catharanthine, on the other hand, is an indole alkaloid derived from the plant Catharanthus roseus. It is a precursor to the anticancer drugs vinblastine and vincristine, which are used in chemotherapy.
准备方法
Synthetic Routes and Reaction Conditions: (±)-Tartaric acid can be synthesized through several methods, including the oxidation of maleic acid or fumaric acid using potassium permanganate. Another method involves the hydrolysis of tartaric esters. Industrially, it is often obtained as a byproduct of the wine-making process, where it precipitates as potassium bitartrate.
Catharanthine is extracted from the leaves of Catharanthus roseus. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The yield and purity of catharanthine can be enhanced by using specific elicitors like chitooligosaccharides .
化学反应分析
Types of Reactions: (±)-Tartaric acid undergoes various chemical reactions, including oxidation, reduction, and esterification. It can be oxidized to oxalic acid using strong oxidizing agents like potassium permanganate. Reduction of tartaric acid can produce meso-tartaric acid. Esterification with alcohols in the presence of acid catalysts forms tartaric esters.
Catharanthine undergoes several reactions, including oxidation and dimerization. It can be oxidized to form catharanthine N-oxide. Dimerization with vindoline forms vinblastine, a potent anticancer agent .
Common Reagents and Conditions: For (±)-tartaric acid, common reagents include potassium permanganate for oxidation and sulfuric acid for esterification. Catharanthine reactions often involve oxidizing agents and specific conditions to promote dimerization with vindoline.
Major Products: The major products from (±)-tartaric acid reactions include oxalic acid, meso-tartaric acid, and tartaric esters. From catharanthine, major products include catharanthine N-oxide and vinblastine .
科学研究应用
(±)-Tartaric acid is used in various scientific research applications, including chiral resolution and as a standard in analytical chemistry. It is also used in the synthesis of other organic compounds.
Catharanthine has significant applications in medicinal chemistry. It is a precursor to vinblastine and vincristine, which are used to treat various cancers, including leukemia and Hodgkin’s lymphoma. Research has also explored its potential in modulating oxidative stress and apoptosis in cancer cells .
作用机制
Catharanthine exerts its effects by disrupting the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis. It inhibits phosphodiesterase activity, elevating intracellular cAMP levels, and activates autophagy signaling pathways by inhibiting mTOR .
相似化合物的比较
Catharanthine is similar to other vinca alkaloids like vincristine and vinblastine. it is unique in its ability to be dimerized with vindoline to form vinblastine. Other similar compounds include vindoline, tabersonine, and akuammicine .
Conclusion
(±)-Tartaric acid and catharanthine are two compounds with diverse applications in various fields. While (±)-tartaric acid is widely used in the food industry and scientific research, catharanthine plays a crucial role in cancer treatment. Understanding their preparation methods, chemical reactions, and mechanisms of action can further enhance their applications in science and industry.
属性
分子式 |
C25H30N2O8 |
|---|---|
分子量 |
486.5 g/mol |
IUPAC 名称 |
2,3-dihydroxybutanedioic acid;methyl (1R,15S,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |
InChI |
InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,19-,21+;/m1./s1 |
InChI 键 |
JYBKPXVXYJDIFX-QFUJWSNYSA-N |
手性 SMILES |
CCC1=C[C@@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12460696.png)
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-[(2-chlorophenyl)(4-chlorophenyl)methyl]cyclohexanecarboxamide](/img/structure/B12460700.png)
![3-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B12460709.png)

![4-{[(E)-naphthalen-1-ylmethylidene]amino}phenol](/img/structure/B12460727.png)


![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12460742.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B12460748.png)
![ethyl 1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate](/img/structure/B12460750.png)


![4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B12460765.png)
![methyl 2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12460768.png)
